Diethylzinc
Overview
Description
Diethylzinc, with the chemical formula (C₂H₅)₂Zn, is a highly reactive and pyrophoric organozinc compound. It consists of a zinc atom bonded to two ethyl groups. This colorless liquid is an important reagent in organic chemistry, particularly known for its use in the synthesis of various organic compounds .
Mechanism of Action
Target of Action:
Diethylzinc (C₂H₅)₂Zn, also known as DEZ, consists of a zinc center bound to two ethyl groups. It is a highly pyrophoric and reactive organozinc compound. In organic chemistry, DEZ serves as an essential reagent. Its primary target is to act as a source of the ethyl carbanion in addition reactions to carbonyl groups and imines .
Mode of Action:
When DEZ interacts with carbonyl compounds (such as aldehydes or ketones), it forms an ethyl carbanion. This nucleophilic species can attack the electrophilic carbon of the carbonyl group, leading to the formation of new carbon-carbon bonds. The resulting changes include the addition of an ethyl group to the carbonyl substrate, yielding a modified product .
Biochemical Pathways:
DEZ participates in various biochemical pathways by facilitating the alkylation of inorganic and organometallic halides. It can also react with organic compounds containing C=O and C=N groups. These pathways involve the transfer of ethyl groups from DEZ to specific substrates, leading to the formation of new chemical bonds .
Action Environment:
Environmental factors significantly influence DEZ’s efficacy and stability:
Biochemical Analysis
Biochemical Properties
Diethylzinc plays a significant role in biochemical reactions, primarily as a nucleophilic ethylating agent. It interacts with various biomolecules, including enzymes and proteins, to facilitate the transfer of ethyl groups. One notable interaction is with carbonyl-containing compounds, where this compound adds ethyl groups to form alcohols. This reaction is catalyzed by enzymes such as alcohol dehydrogenases, which facilitate the reduction of carbonyl groups .
Cellular Effects
This compound has profound effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can activate certain signaling pathways that lead to the expression of genes involved in detoxification and stress responses. Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound can also inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme activity and, consequently, alterations in metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its instability and tendency to degrade. This compound is highly reactive and can decompose when exposed to air or moisture. This degradation can lead to a decrease in its effectiveness as a reagent and potential changes in its impact on cellular functions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause oxidative stress and damage to cellular components .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a beneficial reagent in biochemical reactions. At high doses, it can be toxic and cause adverse effects, such as tissue damage and inflammation. Studies have shown that there is a threshold dose above which this compound becomes harmful, leading to oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of xenobiotics. It interacts with enzymes such as cytochrome P450s, which are involved in the detoxification of foreign compounds. This compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the movement of this compound to specific cellular compartments where it can exert its effects. The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can interact with target biomolecules. This localization is often directed by targeting signals or post-translational modifications that guide this compound to particular organelles. The subcellular localization of this compound can affect its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylzinc was first synthesized by Edward Frankland in 1848 through the reaction of zinc with ethyl iodide . The contemporary synthesis involves the reaction of a 1:1 mixture of ethyl iodide and ethyl bromide with a zinc-copper couple, which serves as a source of reactive zinc .
Industrial Production Methods: Industrially, this compound is produced by the reaction of zinc with ethyl iodide or ethyl bromide in the presence of a zinc-copper couple. This method ensures the production of this compound in large quantities, which is then purified and stored under inert conditions to prevent its reaction with air or moisture .
Chemical Reactions Analysis
Types of Reactions: Diethylzinc undergoes various types of chemical reactions, including:
Oxidation: this compound reacts with oxygen to form zinc oxide and ethane.
Hydrolysis: It reacts with water to produce zinc hydroxide and ethane.
Substitution: this compound can participate in substitution reactions with halides to form organozinc halides.
Common Reagents and Conditions:
Oxygen: For oxidation reactions, this compound reacts with oxygen at room temperature.
Water: Hydrolysis reactions occur readily at room temperature.
Major Products Formed:
Zinc oxide (ZnO): Formed during oxidation reactions.
Zinc hydroxide (Zn(OH)₂): Produced during hydrolysis reactions.
Organozinc halides: Formed during substitution reactions.
Scientific Research Applications
Diethylzinc has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the addition of ethyl groups to carbonyl compounds and imines.
Materials Science: this compound is used as a precursor in the synthesis of zinc oxide nanoparticles and thin films through processes such as atomic layer deposition.
Comparison with Similar Compounds
Dimethylzinc (C₂H₆Zn): Similar to diethylzinc but with methyl groups instead of ethyl groups.
Diethylcadmium (C₄H₁₀Cd): Contains cadmium instead of zinc and is less reactive than this compound.
Diethylmercury (C₄H₁₀Hg): Contains mercury instead of zinc and is highly toxic.
Uniqueness of this compound: this compound is unique due to its high reactivity and pyrophoric nature, making it a valuable reagent in organic synthesis. Its ability to form stable complexes with various ligands and its use in the synthesis of zinc oxide nanoparticles further distinguish it from similar compounds .
Properties
IUPAC Name |
zinc;ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.Zn/c2*1-2;/h2*1H2,2H3;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSRAFUHLHIWAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH2-].C[CH2-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Zn | |
Record name | DIETHYLZINC | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4052217 | |
Record name | Diethylzinc | |
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Molecular Weight |
123.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylzinc is a pyrophoric liquid with a garlic-like odor. It is stable when it is shipped in sealed tubes with carbon dioxide. It may decompose violently in water and ignite spontaneously with air. It is toxic by ingestion. If exposed to heat or flame, containers of this material may explode. It is used as an aircraft fuel., Liquid, Colorless liquid with a garlic-like odor; [HSDB] Highly flammable in air and reactive with water; [Sullivan, p. 979] | |
Record name | DIETHYLZINC | |
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Record name | Zinc, diethyl- | |
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Record name | Diethyl zinc | |
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Boiling Point |
255 °F at 760 mmHg (USCG, 1999), 118 °C | |
Record name | DIETHYLZINC | |
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Record name | DIETHYL ZINC | |
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Solubility |
MISCIBLE WITH ETHER, PETROLEUM ETHER, BENZENE, HYDROCARBONS | |
Record name | DIETHYL ZINC | |
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Density |
1.207 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2065 @ 20 °C/4 °C, Saturated liquid density= 75.459 lb/cu ft @ 70 °C, Saturated vapor density= 0.00671 lb/cu ft @ 70 °C | |
Record name | DIETHYLZINC | |
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Record name | DIETHYL ZINC | |
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Vapor Pressure |
20.8 [mmHg], 20.8 mm Hg @ 25 °C | |
Record name | Diethyl zinc | |
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Color/Form |
MOBILE LIQUID, COLORLESS LIQUID | |
CAS No. |
557-20-0 | |
Record name | DIETHYLZINC | |
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Record name | Diethyl zinc | |
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Record name | DIETHYLZINC | |
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Record name | DIETHYL ZINC | |
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Melting Point |
-18 °F (USCG, 1999), -28 °C | |
Record name | DIETHYLZINC | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3215 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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